4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde
Description
Properties
IUPAC Name |
4-methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15-7-2-11(9-17)8-12(15)10-21-14-5-3-13(4-6-14)16(18)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIJZCASKXSWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde typically involves the reaction of 4-nitrophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzoic acid
Reduction: 4-Methoxy-3-[(4-aminophenoxy)methyl]benzaldehyde
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
Reaction Conditions
- Base : Sodium hydroxide or potassium carbonate
- Solvent : DMF or DMSO
- Temperature : 80–100°C
- Reaction Time : 12–24 hours
Chemistry
4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it versatile for creating derivatives with tailored properties.
Biology
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against a range of bacteria and fungi.
- Anticancer Activity : Investigations suggest that it may inhibit cancer cell proliferation through various mechanisms.
Medicine
The compound is being explored for its potential in drug development, particularly as a pharmacophore in medicinal chemistry. Its unique structure provides opportunities for developing new therapeutic agents targeting specific diseases.
The biological activity of this compound is attributed to its ability to interact with molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may affect cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes.
Case Studies and Experimental Data
| Study | Findings | Methodology |
|---|---|---|
| Morais et al. (2023) | Demonstrated anti-cancer activity with IC50 values indicating significant cytotoxicity against various cancer cell lines. | Flow cytometry and in vivo tumor suppression assays. |
| Elancheran et al. (2013) | Investigated the inhibitory effects on androgen receptor functions with notable IC50 values against prostate cancer cell lines. | In vitro assays on PC-3 and LNCaP cell lines. |
Applications in Medicinal Chemistry
The unique structure of this compound makes it valuable for various applications:
- Medicinal Chemistry : Explored as a potential anti-cancer agent.
- Industrial Chemistry : Serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.
- Biological Research : Valuable for enzyme inhibition studies and receptor binding analyses.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde is not well-documented. its chemical structure suggests that it may interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and molecular targets, leading to various effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The reactivity and physical properties of benzaldehyde derivatives are heavily influenced by substituents. Below is a comparative analysis of the target compound with analogs:
Table 1: Structural and Electronic Comparison
Key Observations:
Electron-Withdrawing vs. Donating Groups: The nitro group in the target compound enhances electrophilicity, making it more reactive than derivatives with electron-donating groups (e.g., tert-butyl ). Fluorinated analogs (e.g., tetrafluorophenoxy ) exhibit similar electron-withdrawing effects but may differ in solubility and metabolic stability.
Steric Effects :
- Bulky substituents like tert-butyl reduce reactivity by steric hindrance, whereas smaller groups (e.g., nitro-pyrazole ) maintain accessibility for reactions.
Heterocyclic vs.
Biological Activity
4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde is an organic compound that exhibits significant biological activity due to its unique structural features, including a methoxy group and a nitrophenoxy substituent attached to a benzaldehyde moiety. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula CHNO and is characterized by the following structural features:
- Methoxy group : Enhances solubility and potential interactions with biological targets.
- Nitrophenoxy substituent : Contributes to the compound's reactivity and biological properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 mg/mL | |
| Escherichia coli | 32 mg/mL | |
| Bacillus subtilis | 300 mg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inducing apoptosis in cancer cell lines. For example, one study reported that a related compound demonstrated an IC value of 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating significant cytotoxicity .
Case Study : In vivo studies on tumor-bearing mice indicated that treatment with analogs of this compound suppressed tumor growth significantly compared to control groups .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, leading to apoptosis.
- Cell Membrane Disruption : Interaction with microbial membranes may lead to increased permeability and cell death.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxybenzaldehyde | Methoxy and aldehyde groups | Lacks nitro group; simpler structure |
| 4-Nitrophenol | Nitro group on phenol | Does not contain aldehyde or methoxy groups |
| 3-Methoxy-4-nitrobenzaldehyde | Methoxy and nitro groups | Different positioning of functional groups |
The combination of both methoxy and nitro substituents on the benzaldehyde framework enhances its reactivity and biological activity compared to these similar compounds.
Q & A
Basic: How can researchers optimize the synthesis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde to improve yield and purity?
Methodological Answer:
Optimization involves selecting appropriate solvents, catalysts, and reaction conditions. For example, refluxing substituted benzaldehydes with nucleophiles (e.g., amines or phenols) in ethanol or methanol, as demonstrated in analogous syntheses, enhances reactivity. Adding glacial acetic acid (5–10 drops) as a catalyst improves imine or ether bond formation . Monitoring reaction progress via TLC (dichloromethane mobile phase) ensures timely termination. Post-reaction, vacuum filtration and sequential washing (water followed by methanol) effectively isolate the product while minimizing impurities . Yield improvements (e.g., 91% in similar reactions) are achievable by controlling stoichiometry (1:1 molar ratio of reactants) and extending reflux duration (4–6 hours) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR : Assign peaks to confirm substituent positions. For example, methoxy protons resonate at δ 3.84 ppm, while aldehydic protons appear at δ 10.72 ppm in DMSO-d6 .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .
- X-ray crystallography : Resolve molecular geometry and packing. Single-crystal studies (e.g., using Mo-Kα radiation, R factor <0.1) validate bond lengths (mean C–C = 0.005 Å) and dihedral angles .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed mass error <5 ppm) .
Advanced: How does the nitro group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
Methodological Answer:
The electron-withdrawing nitro group activates the adjacent phenoxy moiety for nucleophilic substitution. For example, in MnII/H2O2/GSH systems, nitro-substituted benzaldehydes undergo oxidation to carboxylic acids or form adducts with thiols . Computational studies (DFT) can predict regioselectivity by analyzing LUMO maps at the nitro-substituted carbon. Experimental validation via kinetic assays (e.g., monitoring nitro reduction to amine intermediates under catalytic hydrogenation) quantifies reactivity .
Advanced: What computational strategies are employed to predict the compound’s physicochemical properties and interaction with biological targets?
Methodological Answer:
- ACD/Labs Percepta : Predict logP, pKa, and solubility using QSPR models .
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) by aligning the nitro and methoxy groups with hydrophobic pockets .
- DFT (Gaussian 09) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction design .
Advanced: How can researchers design derivatives of this compound for studying structure-activity relationships (SAR) in enzyme inhibition?
Methodological Answer:
- Core modification : Replace the nitro group with cyano or trifluoromethyl to alter electron density .
- Side-chain variations : Introduce alkyl/aryl groups at the methoxymethyl position via Mitsunobu or Ullmann coupling .
- Biological assays : Test derivatives against target enzymes (e.g., peroxidases) using fluorometric assays (λex = 340 nm, λem = 450 nm) to measure IC50 values .
Data Contradiction: How should researchers resolve discrepancies in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Reproducibility checks : Standardize solvents (e.g., absolute ethanol vs. technical grade) and purification methods (e.g., column chromatography vs. recrystallization) .
- Cross-validation : Compare NMR data with databases (e.g., PubChem, HMDB) to identify solvent-induced shifts .
- Error analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in crystallographic parameters (e.g., bond angles deviating >2σ) .
Advanced: What strategies mitigate degradation of the aldehyde group during long-term storage or reaction conditions?
Methodological Answer:
- Stabilization : Store under inert gas (N2/Ar) at −20°C in amber vials to prevent oxidation .
- In situ protection : Convert the aldehyde to acetal derivatives using ethylene glycol and p-toluenesulfonic acid, then deprotect with aqueous HCl post-reaction .
Advanced: How does the methoxymethyl group affect the compound’s conformational flexibility in solution versus solid state?
Methodological Answer:
- VT-NMR : Analyze temperature-dependent NMR (e.g., −50°C to 50°C) to detect rotameric equilibria of the methoxymethyl group .
- SC-XRD vs. PXRD : Compare single-crystal (locked conformation) and powder (average structure) data to quantify flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
